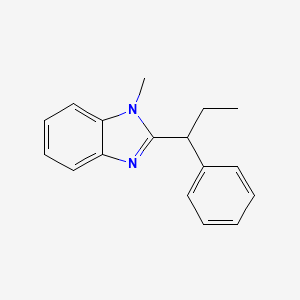
1-methyl-2-(1-phenylpropyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-(1-phenylpropyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. It is also known as SKF 38393 and is commonly used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole involves its binding to the D1 dopamine receptor. This binding activates the receptor and leads to the activation of intracellular signaling pathways that ultimately result in the release of dopamine. The increased dopamine release leads to the activation of other dopamine receptors in the brain, resulting in the observed behavioral and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of dopamine neurons in the brain, leading to increased dopamine release and activation of other dopamine receptors. This results in improved cognition, mood, and behavior. Additionally, this compound has been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole in lab experiments is its selectivity for the D1 dopamine receptor. This allows for the specific activation of this receptor and the study of its effects on behavior, cognition, and mood. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole. One area of research is the study of its effects on neuroplasticity and neuroprotection. This compound has been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases. Additionally, the development of more selective agonists of the D1 dopamine receptor may lead to the development of new treatments for psychiatric disorders.
In conclusion, this compound is a unique chemical compound that has many applications in scientific research. Its selectivity for the D1 dopamine receptor makes it a valuable tool for studying the effects of dopamine on behavior, cognition, and mood. Further research on this compound may lead to the development of new treatments for psychiatric disorders and neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the condensation of 2-aminobenzimidazole with 1-phenyl-1-propanone in the presence of a reducing agent such as sodium borohydride. This reaction yields this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(1-phenylpropyl)-1H-benzimidazole is widely used in scientific research to study the pharmacological properties of dopamine receptors. It is a selective agonist of the D1 dopamine receptor and has been shown to increase the activity of dopamine neurons in the brain. This compound is also used to study the effects of dopamine on behavior, cognition, and mood.
Eigenschaften
IUPAC Name |
1-methyl-2-(1-phenylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-14(13-9-5-4-6-10-13)17-18-15-11-7-8-12-16(15)19(17)2/h4-12,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAECLBFJABKNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B6017619.png)
![N-(2-fluorophenyl)-3-[1-(4-isopropoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6017625.png)
![3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6017652.png)

![1-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6017661.png)
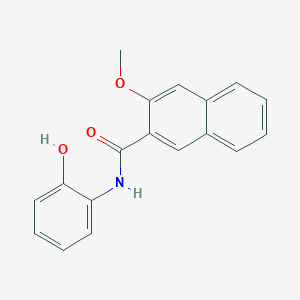
![(2-{5-[(3-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B6017664.png)
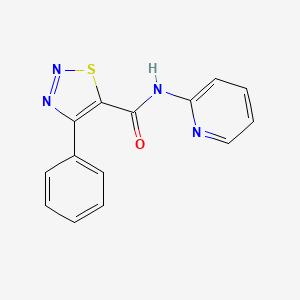
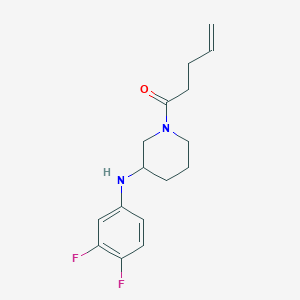
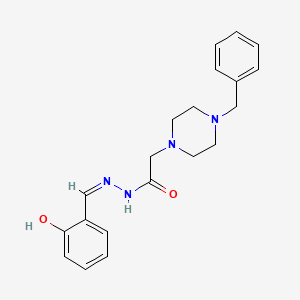
![1-(3,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6017687.png)
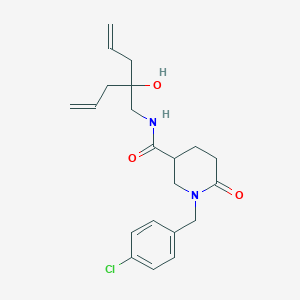
![2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6017709.png)
